molecular formula C22H17N3O2S2 B7715063 (5E)-3-Acetyl-2-imino-5-{[7-methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-1,3-thiazolidin-4-one

(5E)-3-Acetyl-2-imino-5-{[7-methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-1,3-thiazolidin-4-one

Cat. No.: B7715063
M. Wt: 419.5 g/mol
InChI Key: SUADIGOEMVNQSR-PTOVGEMASA-N
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Description

(5E)-3-Acetyl-2-imino-5-{[7-methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-Acetyl-2-imino-5-{[7-methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the thiazolidinone ring. The final step involves the formation of the imino and acetyl groups under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-Acetyl-2-imino-5-{[7-methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and thiazolidinone moieties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

(5E)-3-Acetyl-2-imino-5-{[7-methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-3-Acetyl-2-imino-5-{[7-methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds with similar quinoline structures but different substituents.

    Thiazolidinone derivatives: Compounds with variations in the thiazolidinone ring structure.

Uniqueness

(5E)-3-Acetyl-2-imino-5-{[7-methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-1,3-thiazolidin-4-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(5E)-3-acetyl-2-imino-5-[(7-methyl-2-phenylsulfanylquinolin-3-yl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2S2/c1-13-8-9-15-11-16(12-19-21(27)25(14(2)26)22(23)29-19)20(24-18(15)10-13)28-17-6-4-3-5-7-17/h3-12,23H,1-2H3/b19-12+,23-22?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUADIGOEMVNQSR-PTOVGEMASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C=C3C(=O)N(C(=N)S3)C(=O)C)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=NC(=C(C=C2C=C1)/C=C/3\C(=O)N(C(=N)S3)C(=O)C)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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